Cas no 40098-24-6 (Methyl 7-(5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate)

Methyl 7-(5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate structure
40098-24-6 structure
Product Name:Methyl 7-(5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate
CAS No:40098-24-6
MF:C18H28O5
MW:324.411926269531
CID:833898
PubChem ID:13216833
Update Time:2025-07-17

Methyl 7-(5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 7-(5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate
    • 1-Cyclopentene-1-heptanoic acid,5-oxo-3-[(tetrahydro-2H-pyran-2-yl)oxy]-, Methyl ester
    • 2-(6-methoxycarbonylhexyl)-4-(tetrahydropyran-2-yloxy)cyclopent-2-enone
    • 2-(6'-methoxycarbonylhexyl)-4-(tetrahydropyranyloxy)cyclopent-2-enone
    • AGN-PC-00LINF
    • AK101701
    • ANW-62754
    • CTK8B9597
    • KB-257770
    • MS-21707
    • 1-Cyclopentene-1-heptanoic acid,5-oxo-3-[(tetrahydro-2H-pyran-2-yl)oxy]-,methyl ester,(3R)-
    • RMSROFOPTSOXCN-UHFFFAOYSA-N
    • methyl 7-[3-(oxan-2-yloxy)-5-oxocyclopenten-1-yl]heptanoate
    • Methyl7-(5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate
    • 1-Cyclopentene-1-heptanoic acid,5-oxo-3-[(tetrahydro-2H-pyran-2-yl)oxy]-,methyl ester
    • 40098-24-6
    • J-504556
    • AKOS016004278
    • Methyl 7-{3-[(oxan-2-yl)oxy]-5-oxocyclopent-1-en-1-yl}heptanoate
    • J-504555
    • SB49151
    • methyl 7-(3(RS)-tetrahydropyran-2-yloxy-5-oxocyclopent-1-en-1-yl)heptanoate
    • SCHEMBL11460704
    • AC-28149
    • DTXSID10529010
    • MDL: MFCD23135395
    • Inchi: 1S/C18H28O5/c1-21-17(20)9-5-3-2-4-8-14-12-15(13-16(14)19)23-18-10-6-7-11-22-18/h12,15,18H,2-11,13H2,1H3
    • InChI Key: RMSROFOPTSOXCN-UHFFFAOYSA-N
    • SMILES: O(C1CCCCO1)C1C=C(C(C1)=O)CCCCCCC(=O)OC

Computed Properties

  • Exact Mass: 324.19367399g/mol
  • Monoisotopic Mass: 324.19367399g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 10
  • Complexity: 429
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 61.8Ų

Methyl 7-(5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate Pricemore >>

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Methyl 7-(5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:40098-24-6)Methyl 7-(5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate
Order Number:A854975
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:53
Price ($):577.0
Email:sales@amadischem.com

Additional information on Methyl 7-(5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate

Research Briefing on Methyl 7-(5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate (CAS: 40098-24-6) in Chemical Biology and Pharmaceutical Applications

Methyl 7-(5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate (CAS: 40098-24-6) is a synthetic intermediate of significant interest in the field of chemical biology and pharmaceutical research. This compound, characterized by its complex cyclopentenyl and tetrahydropyranyl ether functionalities, has recently garnered attention due to its potential applications in the synthesis of bioactive molecules, particularly prostaglandin analogs and anti-inflammatory agents. The unique structural features of this compound make it a valuable building block for the development of novel therapeutics targeting a range of pathological conditions.

Recent studies have focused on optimizing the synthetic routes for Methyl 7-(5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate to improve yield and scalability. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel catalytic asymmetric synthesis method, leveraging chiral palladium complexes to achieve enantioselective cyclization, resulting in a 75% yield and >95% enantiomeric excess. This advancement addresses previous challenges in stereocontrol during the construction of the cyclopentenyl core, which is critical for the biological activity of downstream derivatives.

In pharmacological research, derivatives of this compound have shown promising activity as modulators of the prostaglandin E2 (PGE2) pathway. A preclinical study published in Bioorganic & Medicinal Chemistry Letters (2024) demonstrated that structurally modified analogs exhibit potent inhibition of microsomal prostaglandin E synthase-1 (mPGES-1), with IC50 values in the low nanomolar range. These findings suggest potential applications in treating inflammation-related disorders, such as rheumatoid arthritis and neurodegenerative diseases, where PGE2 plays a key pathological role.

The compound's tetrahydropyranyl protecting group has also been investigated for its stability under physiological conditions. Research conducted at the University of Cambridge (2023) utilized advanced mass spectrometry techniques to characterize the metabolic fate of Methyl 7-(5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate in hepatic microsomes, revealing selective deprotection at the 3-position while maintaining the integrity of the cyclopentenyl moiety. This property enhances its utility as a prodrug candidate for targeted delivery systems.

Emerging applications in drug discovery have expanded beyond prostaglandin analogs. A recent patent application (WO2023124567) discloses the use of this compound as a key intermediate in the synthesis of novel TRPV1 receptor antagonists, with potential applications in pain management. The structural flexibility afforded by the heptanoate side chain allows for diverse modifications to optimize receptor binding affinity and pharmacokinetic properties.

Quality control and analytical method development for this compound have seen significant progress. A 2024 study in the Journal of Pharmaceutical and Biomedical Analysis established a validated HPLC-MS method for the quantification of both the parent compound and potential impurities, with a detection limit of 0.1 μg/mL. This advancement supports the compound's transition from research-scale to potential commercial production, addressing regulatory requirements for pharmaceutical intermediates.

Future research directions identified in recent literature include the exploration of biocatalytic approaches for the compound's synthesis, with several groups reporting preliminary success with engineered cytochrome P450 enzymes. Additionally, computational modeling studies are underway to predict the compound's interaction with various biological targets, potentially expanding its therapeutic applications. The continued investigation of Methyl 7-(5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate and its derivatives represents an active area of research at the intersection of synthetic chemistry and drug discovery.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:40098-24-6)Methyl 7-(5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate
A854975
Purity:99%
Quantity:1g
Price ($):577.0
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